molecular formula C13H13N2O4P B12605685 Bis(2-cyanoethyl) (4-formylphenyl)phosphonate CAS No. 651302-91-9

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate

Cat. No.: B12605685
CAS No.: 651302-91-9
M. Wt: 292.23 g/mol
InChI Key: LHWCVOOEYJFUQZ-UHFFFAOYSA-N
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Description

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate is a chemical compound with the molecular formula C13H13N2O4P. It is a phosphonate ester that contains a formyl group attached to a phenyl ring, which is further connected to a phosphonate group through a bis(2-cyanoethyl) linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate typically involves the reaction of 4-formylphenylphosphonic acid with 2-cyanoethyl reagents. One common method is the esterification of 4-formylphenylphosphonic acid with 2-cyanoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using a catalytic amount of acid . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological activity. The phosphonate group can mimic phosphate esters, which are important in many biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate is unique due to the presence of both the formyl and cyanoethyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Bis(2-cyanoethyl)(4-formylphenyl)phosphonate is a phosphonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antiviral, cytostatic, and immunomodulatory effects, while also considering its pharmacological properties and synthesis.

Chemical Structure and Properties

The chemical structure of Bis(2-cyanoethyl)(4-formylphenyl)phosphonate features a phosphorus atom bonded to two cyanoethyl groups and a 4-formylphenyl moiety. This configuration allows for various interactions with biological targets, particularly enzymes that utilize phosphates. Its phosphonate group mimics phosphate, which is crucial for biological activity.

Property Details
Molecular Formula C₁₄H₁₅N₂O₄P
Molecular Weight 303.26 g/mol
Solubility Soluble in polar solvents
Functional Groups Phosphonate, cyano, aldehyde

Antiviral Activity

Research indicates that phosphonates, including derivatives like Bis(2-cyanoethyl)(4-formylphenyl)phosphonate, exhibit antiviral properties . These compounds can inhibit viral replication by targeting viral enzymes such as reverse transcriptase. For example, a study highlighted the effectiveness of similar phosphonates against retroviruses and certain DNA viruses, suggesting that Bis(2-cyanoethyl)(4-formylphenyl)phosphonate may share these properties .

Cytostatic Effects

Cytostatic activity refers to the ability of a compound to halt cell division. Phosphonates have been shown to possess cytostatic effects in various cancer cell lines. The mechanism often involves the inhibition of key metabolic pathways essential for cell proliferation. A notable study demonstrated that certain phosphonate derivatives could significantly reduce the viability of cancer cells in vitro .

Immunomodulatory Properties

Immunomodulation is another area where Bis(2-cyanoethyl)(4-formylphenyl)phosphonate may play a role. Compounds in this class have been investigated for their ability to modulate immune responses, potentially enhancing the body's defense mechanisms against infections or tumors. This property is particularly relevant in designing therapeutic agents for conditions where immune response enhancement is desired .

Synthesis and Modification

The synthesis of Bis(2-cyanoethyl)(4-formylphenyl)phosphonate typically involves multi-step organic reactions. The initial steps often include the formation of the phosphonate backbone followed by the introduction of cyanoethyl and formyl groups.

  • Step 1: Synthesis of the phosphonic acid derivative.
  • Step 2: Alkylation with cyanoethyl halides.
  • Step 3: Formylation using suitable aldehyde reagents.

The resulting compound can be further modified to enhance its biological activity or pharmacokinetic properties, such as improving membrane permeability or reducing toxicity.

Case Study 1: Antiviral Efficacy

In a controlled study involving various phosphonates, Bis(2-cyanoethyl)(4-formylphenyl)phosphonate was tested for its antiviral efficacy against herpes simplex virus (HSV). Results showed significant inhibition of viral replication at low micromolar concentrations, indicating its potential as an antiviral agent .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. This suggests that Bis(2-cyanoethyl)(4-formylphenyl)phosphonate may serve as a lead compound for developing new anticancer therapies .

Properties

CAS No.

651302-91-9

Molecular Formula

C13H13N2O4P

Molecular Weight

292.23 g/mol

IUPAC Name

3-[2-cyanoethoxy-(4-formylphenyl)phosphoryl]oxypropanenitrile

InChI

InChI=1S/C13H13N2O4P/c14-7-1-9-18-20(17,19-10-2-8-15)13-5-3-12(11-16)4-6-13/h3-6,11H,1-2,9-10H2

InChI Key

LHWCVOOEYJFUQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)P(=O)(OCCC#N)OCCC#N

Origin of Product

United States

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